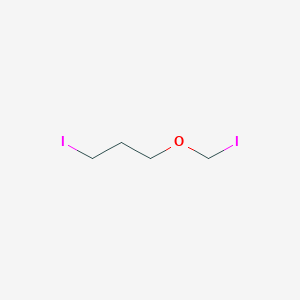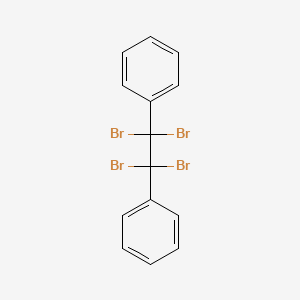
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H8F5N3 and its molecular weight is 325.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole. One common method involves the cyclization of 4-fluorobenzonitrile with trifluoromethyl hydrazine in the presence of a base. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the triazole ring.
Reaction Conditions::- Reactants: 4-fluorobenzonitrile, trifluoromethyl hydrazine
- Base: Potassium carbonate (K2CO3)
- Solvent: Aprotic solvent (e.g., DMF, DMSO)
- Temperature: Elevated temperature (typically 100-120°C)
Industrial Production:: Industrial-scale production of this compound involves optimization of the synthetic route, purification, and isolation. Manufacturers employ efficient catalysts and carefully controlled conditions to achieve high yields.
Análisis De Reacciones Químicas
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various functionalized derivatives.
Reduction: Reduction of the trifluoromethyl group may yield compounds with altered properties.
Substitution: Nucleophilic substitution reactions at the triazole ring are common.
Common Reagents: Sodium borohydride (NaBH), hydrogen peroxide (HO), and various halogens.
Major Products: Substituted triazoles, such as those with different aryl groups or functional moieties.
Aplicaciones Científicas De Investigación
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design, targeting specific biological pathways.
Agrochemicals: It may serve as a building block for novel pesticides or herbicides.
Materials Science: Its unique electronic properties make it useful in organic electronics and optoelectronic devices.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. its trifluoromethyl group and aromatic rings contribute to interactions with biological targets, enzymes, or receptors. Further studies are needed to elucidate specific pathways.
Comparación Con Compuestos Similares
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole stands out due to its trifluoromethyl substitution pattern. Similar compounds include other triazoles (e.g., 1,2,4-triazoles) and aryl-substituted ketones.
Remember that this compound’s versatility continues to inspire research across various scientific disciplines
Propiedades
Número CAS |
112914-93-9 |
|---|---|
Fórmula molecular |
C15H8F5N3 |
Peso molecular |
325.24 g/mol |
Nombre IUPAC |
1,5-bis(4-fluorophenyl)-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H8F5N3/c16-10-3-1-9(2-4-10)13-21-14(15(18,19)20)22-23(13)12-7-5-11(17)6-8-12/h1-8H |
Clave InChI |
KAVYZNLLUSQVBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NN2C3=CC=C(C=C3)F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)








